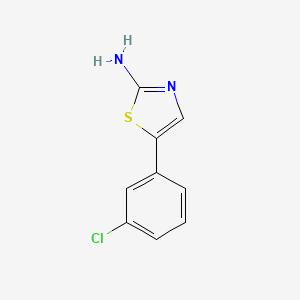

5-(3-Chlorophenyl)thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. eurekaselect.com This structural motif is a key component in a multitude of natural and synthetic compounds, endowing them with diverse and potent biological activities. eurekaselect.comresearchgate.net Its significance is highlighted by its presence in numerous FDA-approved drugs, which span a wide range of therapeutic categories, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. globalresearchonline.netnih.gov

The thiazole scaffold's versatility stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, enabling it to engage in various interactions with biological macromolecules. nih.gov This has led to its designation as a "privileged scaffold," a term for molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.net Notable examples of drugs incorporating the thiazole ring include the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam, underscoring the scaffold's broad therapeutic impact. globalresearchonline.net

Overview of 2-Aminothiazole (B372263) Derivatives: Historical Context and Broad Pharmacological Relevance

Within the vast landscape of thiazole chemistry, the 2-aminothiazole moiety stands out as a particularly fruitful area of research. These compounds, characterized by an amino group at the second position of the thiazole ring, have a rich history in drug discovery, with early investigations spurred by the success of sulfathiazole, a thiazole-containing antibiotic. eurekaselect.com The 2-aminothiazole core is a potent pharmacophore, capable of forming key hydrogen bonds with a variety of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.net

The pharmacological relevance of 2-aminothiazole derivatives is extensive, with documented activities including:

Anticancer: Many 2-aminothiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial: This class of compounds has demonstrated potent antibacterial and antifungal properties.

Anti-inflammatory: Certain derivatives have been identified as potent anti-inflammatory agents.

Neuroprotective: Some 2-aminothiazoles have shown promise in the treatment of neurological disorders.

The diverse biological activities of 2-aminothiazoles have solidified their importance as a versatile scaffold in the design and development of novel therapeutic agents. nih.gov

Research Rationale for Investigating 5-(3-Chlorophenyl)thiazol-2-amine and its Analogues in Preclinical Development

The investigation into this compound and its analogues is a targeted approach within the broader field of 2-aminothiazole research. The rationale for focusing on this specific chemical entity is rooted in the desire to explore novel chemical spaces and to leverage the known biological activities of the 2-aminothiazole scaffold for new therapeutic applications. The presence of the 3-chlorophenyl substituent at the 5-position of the thiazole ring is a key structural feature that can significantly influence the compound's biological activity.

Research into compounds with similar structures has revealed a range of potential therapeutic applications. For instance, derivatives of 2-aminothiazole have been investigated for their potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. The substitution pattern on the phenyl ring, such as the presence and position of a chlorine atom, can play a crucial role in determining the compound's potency and selectivity.

While specific preclinical data for this compound is not extensively published in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. For example, research on related 2-aminothiazole derivatives has shown that the nature and position of the substituent on the phenyl ring can have a significant impact on their biological activity.

To illustrate the potential of this class of compounds, the following table presents hypothetical biological activity data for a series of 2-aminothiazole analogues, demonstrating how modifications to the phenyl ring can influence their anticancer and antimicrobial properties.

| Compound | Substitution on Phenyl Ring | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |

| Analogue 1 | 4-Chloro | 5.2 | 16 |

| Analogue 2 | 3-Chloro | 8.7 | 32 |

| Analogue 3 | 2-Chloro | 12.1 | 64 |

| Analogue 4 | 4-Fluoro | 7.5 | 24 |

| Analogue 5 | 3-Methoxy | 15.8 | >128 |

This table is for illustrative purposes only and does not represent actual experimental data for the named compounds.

The preclinical development of this compound and its analogues would likely involve a systematic evaluation of their efficacy and mechanism of action in various in vitro and in vivo models, with the goal of identifying lead compounds for further development.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKXBEAXNVKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734141 | |

| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249447-08-2 | |

| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 3 Chlorophenyl Thiazol 2 Amine Analogues

Established Synthetic Routes for 2-Aminothiazole (B372263) Core Structures

The synthesis of the 2-aminothiazole scaffold, a cornerstone in medicinal chemistry, is primarily achieved through several well-established routes. nih.govresearchgate.net The most prominent among these is the Hantzsch thiazole (B1198619) synthesis, first described in 1887. synarchive.comnih.gov This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). chemhelpasap.comnih.govchemicalbook.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by selecting appropriately substituted starting materials. nih.gov The reaction is known for its simplicity and generally high yields. chemhelpasap.com Modifications to the classical Hantzsch synthesis have been developed to improve efficiency and expand its scope, including the use of microwave irradiation and various catalysts. mdpi.comnih.gov

Another significant method is the Cook-Heilbron thiazole synthesis, which provides a route to 5-aminothiazoles. wikipedia.orgyoutube.com This reaction occurs between α-aminonitriles and reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com This method was particularly important as it provided access to 5-aminothiazoles, which were previously a less accessible class of compounds. wikipedia.org

Other synthetic strategies for the 2-aminothiazole core include the reaction of chloroacetaldehyde (B151913) with thioformamide (B92385) to produce unsubstituted thiazole, and Tcherniac's synthesis, which yields 2-substituted thiazoles from the hydrolysis of α-thiocyanoketones. pharmaguideline.com The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring. nih.gov

Targeted Synthesis of 5-(3-Chlorophenyl)thiazol-2-amine Derivatives

The synthesis of the specific compound this compound and its derivatives leverages the foundational synthetic routes for the 2-aminothiazole core, with specific adaptations to introduce the desired substituents.

Classical and Contemporary Synthetic Strategies for the Thiazole Ring System

The Hantzsch thiazole synthesis is a primary method for constructing the this compound framework. This would typically involve the reaction of 2-bromo-1-(3-chlorophenyl)ethan-1-one with thiourea. The α-bromoketone can be prepared from the corresponding 3-chloroacetophenone. researchgate.net

Table 1: Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-bromo-1-(3-chlorophenyl)ethan-1-one | Thiourea | This compound | Reflux in ethanol (B145695) or methanol (B129727) chemhelpasap.comnih.gov |

Contemporary approaches to accelerate and improve the efficiency of this synthesis include the use of microwave-assisted heating. nih.gov Microwave-assisted Hantzsch reactions often result in higher yields, shorter reaction times, and easier purification of the final product compared to conventional heating methods. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, have also been developed for 2-aminothiazole derivatives, offering a more streamlined and environmentally friendly process. mdpi.comresearchgate.net

Approaches to Functionalization and Substitution on the Thiazole and Phenyl Moieties

Once the this compound core is synthesized, further derivatization can be achieved through various functionalization and substitution reactions on both the thiazole and phenyl rings.

The 2-amino group is a key site for functionalization. It can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. nih.govaudreyli.com Reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea derivatives, respectively. nih.gov These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. nih.govresearchgate.net

Table 2: Functionalization of the 2-Amino Group

| Reagent | Functional Group Introduced |

| Acyl Halide/Anhydride | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

| Sulfonyl Chloride | Sulfonamide audreyli.com |

Substitution on the thiazole ring itself can also be explored. For instance, electrophilic substitution reactions tend to occur at the C5 position, though this is already occupied in the target compound. pharmaguideline.com However, if starting with a different precursor, methods like Suzuki coupling can be employed to introduce aryl groups, such as the 3-chlorophenyl group, at the 5-position of a pre-formed 2-aminothiazole ring. nih.govmdpi.com

Functionalization of the 3-chlorophenyl ring is also a viable strategy for creating analogues. The chlorine atom can potentially be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other substituents. More commonly, further electrophilic substitution on the phenyl ring could be explored, with the existing chloro and thiazolyl groups directing the position of new substituents.

Analytical Techniques for Structural Elucidation in Synthetic Chemistry

The structural confirmation of this compound and its derivatives relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool.

1H NMR provides information on the number and environment of protons in the molecule. For a 2-aminothiazole derivative, characteristic signals would include those for the aromatic protons on the phenyl ring and the proton on the thiazole ring. chemicalbook.comresearchgate.netrsc.orgrsc.org The chemical shifts and coupling constants of these protons are diagnostic. researchgate.netrsc.org

13C NMR is used to determine the number of non-equivalent carbon atoms and their chemical environment. rsc.orgrsc.orgnih.gov The chemical shifts of the carbons in the thiazole and phenyl rings are key identifiers.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the structure. rsc.orgjst.go.jpresearchgate.netnist.govspectrabase.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of specific functional groups. rsc.orgslideshare.net For 2-aminothiazole derivatives, characteristic absorption bands would be observed for the N-H stretching of the amino group, C=N stretching of the thiazole ring, and C-H stretching of the aromatic ring. sapub.orgnih.govmdpi.com

X-ray Crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. audreyli.comnih.govuq.edu.auresearchgate.netdntb.gov.ua This technique can confirm the connectivity of atoms and the stereochemistry of the molecule.

Table 3: Key Analytical Data for Thiazole Derivatives

| Technique | Information Obtained | Typical Observations for 2-Aminothiazole Derivatives |

| 1H NMR | Proton environment and connectivity | Signals for aromatic protons, thiazole ring proton, and NH2 protons. chemicalbook.comresearchgate.net |

| 13C NMR | Carbon skeleton | Resonances for carbons in the thiazole and phenyl rings. rsc.orgrsc.org |

| Mass Spec | Molecular weight and fragmentation | Molecular ion peak corresponding to the compound's mass. rsc.orgnist.gov |

| FT-IR | Functional groups | N-H, C=N, and aromatic C-H stretching vibrations. sapub.orgnih.gov |

| X-ray | 3D molecular structure | Precise bond lengths, bond angles, and crystal packing. uq.edu.audntb.gov.ua |

Pharmacological Spectrum and Biological Evaluation of 5 3 Chlorophenyl Thiazol 2 Amine Derivatives

Antineoplastic and Cytotoxic Activity

The quest for novel and more effective anticancer agents has led to the extensive investigation of 5-(3-Chlorophenyl)thiazol-2-amine derivatives. These compounds have shown promising results in inhibiting cancer cell growth through various mechanisms, including direct cytotoxicity, cell cycle modulation, and induction of apoptosis.

In Vitro Anti-proliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the potent anti-proliferative activity of this compound derivatives against a variety of human cancer cell lines. These studies, employing in vitro assays, have revealed that structural modifications to the parent compound can lead to enhanced cytotoxicity and selectivity against cancerous cells.

For instance, novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a 5-(4-chlorophenyl) moiety have been synthesized and evaluated for their cytotoxic potential. One such derivative, bearing a substituted benzenesulfonamide (B165840) scaffold, exhibited remarkable potency against breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cell lines, with higher activity than the starting material, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, and the standard drug Staurosporine. ekb.eg Another study reported on a new series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds that showed a wide range of anticancer activity against MCF-7 and HepG2 cell lines. nih.gov

The introduction of different functional groups to the thiazole (B1198619) ring has been a key strategy in optimizing the anticancer activity. For example, aminothiazole-paeonol derivatives have shown potent cytotoxic effects against gastric (AGS) and colorectal (HT-29) cancer cell lines. researchgate.net Similarly, the synthesis of novel aminothiazole-benzazole-based amide derivatives yielded compounds with cytotoxic activity against MCF-7 and A549 cancer cells. researchgate.net The conjugation of the thiazole heterocycle with amino acids has also been explored, with the resulting hybrid derivatives exhibiting moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov

It has been observed that the position of substituents on the phenyl ring can influence the antitumor activity. For example, some studies suggest that a meta-halogen on the phenyl ring results in better antitumor activity compared to a meta-methyl group. nih.gov Furthermore, the introduction of a chlorine atom on the 2-amino group of the thiazole ring or its addition to a dialkyl group has been shown to significantly decrease activity. nih.gov

Interactive Table of In Vitro Anti-proliferative Effects:

| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-benzenesulfonamide | MCF-7, HepG2, HCT116, A549 | Remarkable potency, higher than starting material and Staurosporine. | ekb.eg |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole based | MCF-7, HepG2 | Wide range of anticancer activity. | nih.gov |

| Aminothiazole-paeonol | AGS, HT-29 | Potent cytotoxic effects. | researchgate.net |

| Aminothiazole-benzazole-amide | MCF-7, A549 | Exhibited cytotoxic activity. | researchgate.net |

Investigations into Cell Cycle Modulation

Beyond direct cytotoxicity, a crucial aspect of anticancer drug discovery is the ability of a compound to interfere with the cancer cell cycle, leading to growth arrest and subsequent cell death. Several studies have investigated the impact of this compound derivatives on cell cycle progression in cancer cells.

One study focusing on a series of thiazole derivatives revealed that a particularly active compound induced cell cycle arrest at the G2/M phase in Leukemia HL-60 cells. researchgate.net This arrest prevents the cells from entering mitosis, thereby halting proliferation. Another investigation into novel 1,3,4-thiadiazole derivatives found that treatment with specific compounds led to cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov

Furthermore, a study on 1,3-thiazole derivatives demonstrated that a lead compound induced cell cycle arrest in MCF-7 cells at the G1 stage, while decreasing the cell population in the G2/M phase. mdpi.com This indicates that these compounds can act at different checkpoints of the cell cycle, a valuable characteristic for potential therapeutic agents.

Studies on Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. A key mechanism of action for many anticancer drugs is the induction of apoptosis. Research into this compound derivatives has provided evidence for their ability to trigger this process in cancer cells.

Studies have shown that these derivatives can induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. For example, treatment of HepG2 and MCF-7 cells with certain 1,3,4-thiadiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating the induction of apoptotic cell death. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. One study found that a promising thiazole derivative increased the concentration of caspase 3 by four-fold compared to the untreated control in Leukemia HL-60 cells. researchgate.net

Furthermore, investigations into quinazolinedione derivatives have shown that they induce apoptosis primarily through the intrinsic pathway, evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2. nih.gov The ability of these compounds to trigger apoptosis underscores their therapeutic potential in oncology.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities. The rise of multidrug-resistant pathogens necessitates the development of new therapeutic agents, and this class of compounds offers a promising avenue for research.

Spectrum of Activity Against Bacterial Pathogens

Derivatives of this compound have been evaluated against a range of Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their antibacterial spectrum and potency.

For instance, newly synthesized 2-amino-4-(4-chlorophenyl)thiazole derivatives have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iq In another study, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine demonstrated good inhibitory effects against S. aureus and B. subtilis. nih.gov

Some derivatives have shown a selective activity profile. For example, novel thiazole derivatives bearing 4-ClC6H4 and 4-FC6H4 substitutions were found to be critical for selective, Gram-positive bacteria-directed antibacterial activity, with one compound demonstrating profound activity against vancomycin-resistant S. aureus. mdpi.com Interestingly, these compounds did not exhibit activity against the Gram-negative bacterial pathogens tested. mdpi.com In contrast, some N-(thiazol-2-yl)benzenesulfonamide derivatives have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org

The incorporation of different moieties can enhance antibacterial efficacy. For example, some tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antibacterial activity against both Gram-positive (Streptococcus pneumoniae, B. subtilis, S. aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, E. coli, Klebsiella pneumoniae). nih.gov

Interactive Table of Antibacterial Activity:

| Derivative Class | Bacterial Strains | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | S. aureus, B. subtilis | Moderate activity against Gram-positive bacteria. | uobaghdad.edu.iq |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Good inhibitory effects from fluorinated and chlorinated derivatives. | nih.gov |

| Thiazole with 4-ClC6H4/4-FC6H4 | Vancomycin-resistant S. aureus | Profound activity against a resistant Gram-positive strain. | mdpi.com |

| N-(thiazol-2-yl)benzenesulfonamide | Gram-positive and Gram-negative | Potent activity against a broad spectrum of bacteria. | rsc.org |

Antifungal Potency Against Pathogenic Fungal Species

The antifungal properties of this compound derivatives have also been a subject of investigation, revealing their potential to combat pathogenic fungal species.

Studies have shown that certain derivatives exhibit significant antifungal activity. For example, newly synthesized 2-amino-4-(4-chlorophenyl)thiazole derivatives displayed high antifungal activity against Candida albicans and Candida glabrata. uobaghdad.edu.iq Similarly, derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine were active against Aspergillus niger and C. albicans. nih.gov

The structural modifications that enhance antibacterial activity can also influence antifungal potency. For instance, some tris-2,5-disubstituted 1,3,4-thiadiazole derivatives that were effective against bacteria also showed antifungal activity against Aspergillus fumigatus and Candida albicans. nih.gov Furthermore, a series of thiazole derivatives bearing a hydrazone group were evaluated against several fungal strains, including Candida species, highlighting the broad-spectrum potential of this chemical class. nih.gov The complexation of these derivatives with metal ions, such as copper, has also been shown to increase their antifungal activity, with one copper complex being almost as effective as the commercial antifungal drug clotrimazole (B1669251) against A. niger. nih.gov

Mechanisms of Microbial Growth Inhibition

The precise mechanisms by which this compound derivatives inhibit microbial growth are multifaceted and can vary depending on the specific derivative and the target microorganism. However, research suggests that a primary mode of action involves the inhibition of essential enzymes necessary for microbial survival. For instance, some thiazole derivatives have been shown to target enzymes involved in cell wall synthesis, such as E. coli MurB, which is crucial for peptidoglycan biosynthesis. nih.gov Disruption of this pathway leads to a compromised cell wall, rendering the bacteria susceptible to osmotic stress and eventual lysis.

Furthermore, some derivatives exhibit antifungal activity by inhibiting enzymes like 14α-lanosterol demethylase. nih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death. The broad-spectrum antimicrobial activity of these compounds highlights their potential as lead structures for the development of new anti-infective agents. nih.gov

Anti-inflammatory Potential

Derivatives of this compound have demonstrated notable anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response.

Modulation of Eicosanoid Metabolism Pathways

Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation derived from arachidonic acid. nih.govdmed.org.ua The anti-inflammatory effects of this compound derivatives are partly attributed to their ability to modulate the metabolic pathways of these molecules. By inhibiting key enzymes in the arachidonic acid cascade, these compounds can effectively reduce the production of pro-inflammatory eicosanoids, thereby attenuating the inflammatory response. nih.govdmed.org.ua

Inhibition of Key Enzymes within Inflammatory Cascades (e.g., 5-Lipoxygenase, Cyclooxygenases)

A significant mechanism underlying the anti-inflammatory activity of these thiazole derivatives is their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, while 5-LOX catalyzes the formation of leukotrienes. nih.gov Inhibition of these enzymes is a well-established strategy for controlling inflammation. nih.govnih.gov

Studies have shown that certain derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine are potent and selective inhibitors of COX-2. nih.gov For example, compounds 5d and 5e from one study demonstrated significant inhibitory activity against both COX-2 and 5-LOX. nih.gov The dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing safer anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Table 1: In Vitro Cyclooxygenase and 5-Lipoxygenase Inhibition by Thiazole Derivatives

| Compound/Standard | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Aspirin | 15.32 | - | - | - |

| Celecoxib | - | 0.05 | - | - |

| Zileuton | - | - | 11.00 | - |

| Compound 5b | - | - | - | 42 |

| Compound 5d | - | - | 23.08 | 112 |

| Compound 5e | - | - | 38.46 | 124 |

Data sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. nih.gov The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Evaluation in In Vitro and In Vivo Inflammatory Models

The anti-inflammatory potential of this compound derivatives has been substantiated through various in vitro and in vivo models. nih.govaccscience.comresearchgate.net In vitro assays, such as enzyme inhibition studies using purified COX and 5-LOX, provide direct evidence of the compounds' molecular targets. nih.gov

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govresearchgate.net Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis.

Efficacy Against Mycobacterium tuberculosis Strains

Several studies have evaluated the efficacy of 2-aminothiazole (B372263) derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. nih.govnih.gov A series of N-(substituted benzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amines were synthesized and tested for their whole-cell activity against M. tuberculosis. nih.gov One of the most promising analogs, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (compound 55), exhibited a potent minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov

Another study investigating imidazo[2,1-b]thiazole (B1210989) derivatives found that a 5-nitro-2-furfurylidene derivative (compound 3j) showed the highest antituberculosis activity, with an IC₅₀ of 6.16 µg/mL. nih.gov These results indicate that the thiazole scaffold is a valuable starting point for the design of novel antitubercular agents.

Table 2: Antitubercular Activity of Thiazole Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | MIC (µM) | IC₅₀ (µg/mL) |

|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | 0.024 | - |

| 5-nitro-2-furfurylidene derivative (3j) | - | 6.16 |

MIC (Minimum Inhibitory Concentration) and IC₅₀ (half maximal inhibitory concentration) values are measures of the potency of an antimicrobial agent. nih.govnih.gov

Inhibition of Mycobacterial Enzymes (e.g., β-Ketoacyl-ACP Synthase mtFabH)

Derivatives of 2-aminothiazole have been identified as a promising class of compounds in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A series of 2-aminothiazoles, synthesized based on a high-throughput screening scaffold, demonstrated that while the central thiazole and a C-4 pyridyl moiety were crucial for activity, the N-2 position allowed for significant modification. nih.gov This flexibility was exploited to improve the antitubercular activity by introducing substituted benzoyl groups at this position. nih.gov

One of the most potent analogues to emerge from these studies was N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. nih.gov This compound, which incorporates a 3-chlorophenyl moiety similar to the core structure of this compound, exhibited a minimum inhibitory concentration (MIC) of 0.024 µM against M. tuberculosis H37Rv. nih.gov However, this promising compound is noted to be rapidly metabolized by human liver microsomes. nih.gov

Further research into related heterocyclic structures has also shown antimycobacterial potential. For instance, the 1,3,4-thiadiazole derivative, 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole, demonstrated the highest inhibition in a screening against Mycobacterium tuberculosis H37Rv using the BACTEC 460 Radiometric System. dergipark.org.tr Additionally, certain 4-amino-1,2,4-triazole-5-thione analogues have been identified as potential lead compounds for future optimization in developing antimycobacterial agents. nih.gov

Table 1: In Vitro Activity of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine against M. tuberculosis

| Compound | MIC (µM) | MIC (µg/mL) | Therapeutic Index |

|---|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 | 0.008 | ~300 |

Data sourced from a study on 2-aminothiazoles effective against Mycobacterium tuberculosis. nih.gov

Anticonvulsant Properties

Derivatives containing the 5-aryl-1,2,4-triazole-3-thione scaffold, which is structurally related to this compound, have shown significant promise as anticonvulsant drug candidates. nih.gov

A notable derivative, 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315), has demonstrated good anticonvulsant effects in preclinical models. nih.gov Specifically, it has shown efficacy in the maximal electroshock-induced seizure (MES) model, which is considered predictive of activity against generalized tonic-clonic seizures in humans. nih.gov Furthermore, TP-315 was active in the 6 Hz psychomotor seizure model, an animal model often used to identify drugs that may be effective against drug-resistant epilepsy. nih.gov The challenge of drug-resistant epilepsy, which affects nearly 30% of patients, underscores the need for novel therapeutic agents. nih.gov

The anticonvulsant activity of 1,2,4-triazole-3-thione derivatives, such as those containing the 3-chlorophenyl group, is closely linked to their interaction with voltage-gated sodium channels. nih.gov Studies have demonstrated that these compounds act on these channels, which is a common mechanism for many established antiepileptic drugs. nih.gov In related heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, molecular docking studies have suggested a potential affinity for the GABAA receptor, indicating another possible mechanism of anticonvulsant action for thiazole-based compounds. researchgate.net

Exploration of Other Therapeutic Applications

The thiazole scaffold is a versatile pharmacophore, leading to investigations into a wide range of therapeutic areas beyond mycobacterial infections and epilepsy. nih.govnih.gov

The thiazole nucleus is a component of various compounds with documented antiviral properties, including activity against Human Immunodeficiency Virus (HIV). nih.govdoi.org The development of novel, more effective, and less toxic anti-HIV therapeutics is a critical ongoing need due to issues of drug resistance and the side effects of long-term therapy. doi.org

Thiazole derivatives have been explored for their ability to inhibit HIV through various mechanisms. doi.org For example, the thiazole-pyrazoline hybrid 28 (structure not shown) was found to be active against both HIV-1 (IIIB strain) and HIV-2 (ROD strain), with EC₅₀ values of 0.45 µM and 1.35 µM, respectively. doi.org Another hybrid, 27 (structure not shown), containing a thiazole-dihydro-2H-pyrazolo[3,4-d]thiazol-5(6H)-imine structure, showed profound activity against HIV-1 IIIB and HIV-1 ADA5 strains. doi.org These findings highlight the potential of thiazole-based structures in the design of new anti-HIV agents. doi.org

Beyond HIV, other aminothiazole derivatives have shown significant activity against the influenza A virus, with some compounds demonstrating efficacy comparable to or greater than existing drugs like oseltamivir (B103847) and amantadine. nih.govktu.edu

Table 2: Anti-HIV Activity of Selected Thiazole Hybrids

| Compound Class | HIV Strain(s) | EC₅₀ |

|---|---|---|

| Thiazole-dihydro-2H-pyrazolo[3,4-d]thiazol-5(6H)-imine | HIV-1 IIIB, HIV-1 ADA5 | 900 nM, 350 nM |

| Thiazole-pyrazoline hybrid | HIV-1 IIIB, HIV-2 ROD | 0.45 µM, 1.35 µM |

Data sourced from a review on the anti-HIV potential of thiazole hybrids. doi.org

Thiazole-containing compounds have been investigated for a variety of therapeutic uses, including as antiparasitic agents. nih.gov This broad category includes antiprotozoal activity. While specific studies focusing on this compound derivatives against protozoal infections are not detailed in the reviewed literature, the known antiparasitic potential of the thiazole scaffold suggests that this is a viable area for future research and development. nih.gov

Antioxidant Studies and Free Radical Scavenging

The investigation into thiazole derivatives has highlighted their potential as antioxidant agents. The antioxidant capacity is often evaluated by their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage.

Research into various thiazole-containing compounds has demonstrated notable free radical scavenging abilities. For instance, a series of 2-thiouracil-5-sulfonamide derivatives, which include thiazole structures, were tested for their efficacy against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The results showed that these compounds exhibited significant free radical scavenging efficacies, with IC50 values (the concentration required to scavenge 50% of the radicals) ranging from 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL. nih.gov

Among the tested compounds, those incorporating a thiazole ring (thiazole 2-thiouracils) demonstrated potent antioxidant activities. nih.gov It is proposed that the electron-rich nature of the thiazole heterocycle enhances its electron-donating capacity, allowing it to stabilize DPPH radicals. nih.gov Furthermore, structure-activity relationship studies revealed that the presence of electron-donating groups, such as methoxy (B1213986) (OCH3) and methyl (CH3) on the phenyl ring attached to the core structure, was more beneficial for antioxidant activity compared to electron-withdrawing groups like chloro, fluoro, or nitro substituents. nih.gov This is attributed to the positive inductive (+I) and mesomeric effects of these donating groups. nih.gov

Similarly, studies on other related heterocyclic compounds like 1,2,4-triazole (B32235) derivatives have also shown significant free radical scavenging potential in both DPPH and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) assays. nih.gov For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed an IC50 value of 1.3 × 10–3 M in the DPPH assay and 4.7 × 10–5 M in the ABTS assay, indicating its efficacy as a free radical scavenger. nih.gov

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazole 2-thiouracils | DPPH Radical Scavenging | Exhibited potent antioxidant activity with IC50 values ranging from 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL. Electron-donating groups (e.g., OCH3, CH3) on the phenyl ring enhanced activity. | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH Radical Scavenging | Demonstrated effective scavenging with an IC50 value of 1.3 × 10–3 M. | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS Radical Scavenging | Showed superior ability in neutralizing ABTS•+ free radical cations with an IC50 value of 4.7 × 10–5 M. | nih.gov |

Analgesic Effects and Pain Modulation

Derivatives of thiazole have been a subject of interest for their potential analgesic properties, aiming to manage pain through various biological mechanisms.

A study involving newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g) demonstrated significant analgesic effects in in vivo models. nih.gov The analgesic activity was assessed using the hot plate method, which measures the latency time of an animal's response to a thermal stimulus. One of the derivatives, compound 5e, at a dose of 20 mg/kg, produced a notable analgesic effect, with a delay time of 11.25 seconds and a percentage analgesic inhibition of 22.93 ± 0.60. frontiersin.org Another derivative, compound 5d, also showed an effect with a delay time of 8.8 seconds at the same dose. frontiersin.org The mechanism for these effects is believed to be through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation. nih.gov Specifically, compounds 5d and 5e were found to be potent inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways. nih.gov

Further research into other thiazole-containing structures, such as thiazole-piperazine derivatives, has also revealed significant antinociceptive (pain-relieving) activity. researchgate.net In mechanistic studies, the pain-relieving effects of some of these compounds were reversed by naloxone, an opioid antagonist. researchgate.net This finding suggests that the analgesic action of these specific derivatives involves the opioidergic system. researchgate.net Molecular docking studies supported these pharmacological findings by showing significant interactions between the active compounds and μ- and δ-opioid receptors. researchgate.netnih.gov

The development of new analgesic agents is crucial due to the side effects associated with current medications like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. nih.gov Thiazole derivatives represent a promising scaffold for designing new therapeutic agents for pain management. nih.gov

| Compound Series | Test Method | Compound | Dose | Result (Latency Time) | Percentage Analgesic Inhibition (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Hot Plate Method | 5e | 20 mg/kg | 11.25 s | 22.93 ± 0.60 | frontiersin.org |

| 5d | 20 mg/kg | 8.8 s | N/A | frontiersin.org | ||

| Thiazole-piperazine derivatives | Tail-clip test | 3a-3c, 3f, 3g | 50 mg/kg | Significant antinociceptive activity | N/A | researchgate.net |

Mechanistic Investigations of Biological Action for 5 3 Chlorophenyl Thiazol 2 Amine Analogues

Identification of Molecular Targets

The biological actions of 5-(3-chlorophenyl)thiazol-2-amine analogues are initiated through their interaction with specific molecular targets within the cell. These interactions, primarily with enzymes and receptors, are crucial in defining the pharmacological profile of these compounds.

Enzyme Inhibition Profiles and Kinetic Analysis

A significant mechanism of action for many this compound analogues is the inhibition of various enzymes. Kinetic studies have been instrumental in quantifying the potency and understanding the nature of this inhibition.

For instance, a series of thiazole-(5-aryl)oxadiazole hybrids, which are structurally related to the core compound, have been identified as inhibitors of alkaline phosphatase. One of the most potent compounds in this series, featuring a 4-amino group on the aryl substituent, exhibited an IC50 value of 0.211 ± 0.019 μM. This suggests that specific substitutions on the phenyl ring can significantly enhance the inhibitory activity of these analogues.

Furthermore, certain quinazolin-4(3H)-one derivatives bearing a urea (B33335) functionality, which can be considered analogues, have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov One of the most active compounds in this series, compound 5p , displayed an IC50 of 0.117 μM against VEGFR-2. nih.gov Other analogues, 5h and 5d , also showed potent inhibition with IC50 values of 0.215 μM and 0.274 μM, respectively. nih.gov

In another study, 1,3,5-triaryl-2-pyrazoline derivatives, which share some structural similarities, were found to be dual inhibitors of urease and α-glucosidase. acs.org Several of these compounds exhibited excellent inhibitory activity against urease, with IC50 values as low as 9.13 ± 0.25 μM. acs.org The same study also identified compounds with significant α-glucosidase inhibitory activity, with IC50 values reaching 114.57 ± 1.35 μM. acs.org

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound Analogue Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-(5-aryl)oxadiazole hybrid | Alkaline Phosphatase | 0.211 ± 0.019 | |

| Quinazolin-4(3H)-one derivative (5p ) | VEGFR-2 | 0.117 | nih.gov |

| Quinazolin-4(3H)-one derivative (5h ) | VEGFR-2 | 0.215 | nih.gov |

| Quinazolin-4(3H)-one derivative (5d ) | VEGFR-2 | 0.274 | nih.gov |

| 1,3,5-Triaryl-2-pyrazoline derivative (2g ) | Urease | 9.13 ± 0.25 | acs.org |

| 1,3,5-Triaryl-2-pyrazoline derivative (2o ) | α-Glucosidase | 114.57 ± 1.35 | acs.org |

Receptor Binding and Ligand-Target Interactions

Beyond enzyme inhibition, analogues of this compound also exert their effects by binding to specific receptors. The affinity and selectivity of this binding are critical determinants of their pharmacological activity.

Thiazolo[4,5-d]pyrimidine derivatives have been investigated as antagonists for the Corticotropin Releasing Factor (CRF) Receptor 1 (CRF1R). nih.gov Structure-activity relationship (SAR) studies revealed that a 2,4-dichlorophenyl or 4-methoxy-2-methylphenyl group at the N-3 position, along with specific alkylamino substitutions at the C-7 position, are optimal for high binding affinity to CRF1R. nih.gov

In the realm of adenosine (B11128) receptors, 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been identified as selective antagonists for the human adenosine A3 receptor. nih.gov One of the most potent compounds in this series, N-[3-(4-methoxy-phenyl)- nih.govsigmaaldrich.comthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM at the human adenosine A3 receptor. nih.gov This high affinity and selectivity underscore the potential of these analogues to modulate adenosinergic signaling. nih.gov

Table 2: Receptor Binding Affinity of this compound Analogues

| Compound Analogue Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine derivative | Corticotropin Releasing Factor 1 (CRF1R) | High affinity (qualitative) | nih.gov |

| N-[3-(4-Methoxyphenyl)- nih.govsigmaaldrich.comthiadiazol-5-yl]-acetamide | Human Adenosine A3 | 0.79 nM | nih.gov |

Protein-Ligand Interaction Analysis

Molecular docking studies have provided detailed insights into the binding modes of this compound analogues with their protein targets. These computational analyses help to visualize the specific interactions that underpin their biological activity.

For instance, docking studies of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, potent microtubule targeting agents, have shown that these compounds bind to the colchicine (B1669291) site of tubulin. nih.gov This interaction is crucial for their ability to inhibit tubulin polymerization and arrest cell division. nih.gov

Similarly, molecular modeling of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) has revealed the importance of the cyclopentylamino group at the C2 position of the thiazole (B1198619) ring for optimal enzymatic and cellular potency. acs.org These studies highlight how specific structural features of the analogues contribute to their selective binding to the target proteins.

Cellular Pathway Elucidation

Signaling Cascade Interventions and Cellular Response Modulation

Analogues of this compound have been shown to intervene in critical signaling cascades, leading to profound effects on cellular behavior, including cell cycle progression and apoptosis.

For example, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were found to induce G1-phase arrest in A549 lung cancer cells. nih.gov The most potent compound, 45 , achieved this by inhibiting the ALK/PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. nih.gov This inhibition leads to a disruption of the mitochondrial membrane potential and subsequent apoptosis. nih.gov

In another study, 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were shown to cause G2/M arrest in HeLa and Jurkat cells. nih.gov This cell cycle arrest is a direct consequence of the compounds' ability to inhibit tubulin polymerization, thereby preventing the formation of the mitotic spindle. nih.gov The study also suggested that cell death occurs through both apoptosis and mitotic catastrophe. nih.gov

The cytotoxic effects of these analogues have been observed across various cancer cell lines. For example, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile demonstrated significant cytotoxicity in multiple cancer cell lines. mdpi.com Similarly, thiazole-amino acid hybrid derivatives have shown moderate to good cytotoxicity against lung, cervical, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Regulation of Gene Expression and Protein Activity

The influence of this compound analogues extends to the regulation of gene expression and protein activity, further highlighting their diverse mechanisms of action.

A notable example is the identification of ethyl 2-(4-chlorophenylamino)-thiazole-4-carboxylate, termed O4I2, as a potent inducer of Oct3/4 expression. researchgate.net Oct3/4 is a master transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells. The ability of O4I2 and its derivatives to enforce the expression of this key gene suggests their potential application in the field of regenerative medicine, specifically in the generation of induced pluripotent stem cells (iPSCs). researchgate.net

Structure Activity Relationship Sar Analysis of 5 3 Chlorophenyl Thiazol 2 Amine Derivatives

Impact of Substituent Modifications on Biological Potency

The biological activity of 5-(3-Chlorophenyl)thiazol-2-amine derivatives is highly sensitive to modifications at three key positions: the aromatic ring, the thiazole (B1198619) core, and the 2-amino group. Understanding the impact of these changes is crucial for the rational design of more effective drug candidates.

Effects of Aromatic Ring Substitutions (e.g., Halogenation, Methylation)

The nature and position of substituents on the phenyl ring play a pivotal role in modulating the biological potency of 5-phenylthiazol-2-amine (B1207395) derivatives. The presence of a chlorine atom at the meta-position, as in the parent compound, is often associated with improved anticancer activity. nih.gov

Studies on related 2-aminothiazole (B372263) series have consistently shown that halogen substitution on the phenyl ring can significantly impact activity. For instance, the position of the chloro group is critical, with the meta-position often conferring superior activity compared to ortho or para substitutions. Dichlorination can also be beneficial, with a 3,4-dichloro substitution pattern sometimes exhibiting better inhibitory activity than a 2,4-dichloro pattern. nih.gov The introduction of a fluorine atom, another halogen, has also been explored. In some series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a 3-fluoro analog demonstrated good cytotoxic activity. nih.gov

Beyond halogens, methylation of the aromatic ring has also been investigated. The presence of a methyl group, particularly at the meta-position of the phenyl ring, has been shown to be less favorable for antitumor activity compared to a halogen in the same position. nih.gov However, in other thiazole-based scaffolds, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, the presence of a methyl group on the thiazole ring itself is a key feature of the series being investigated for anticancer properties. researchgate.netscispace.com

The electronic nature of the substituent is a key determinant of activity. Electron-withdrawing groups, like halogens and nitro groups, can enhance activity, while electron-donating groups, such as methoxy (B1213986), can have a variable effect depending on the specific scaffold and target. nih.govresearchgate.net

Table 1: Effect of Aromatic Ring Substitutions on Anticancer Activity (Illustrative)

| Derivative | Substitution on Phenyl Ring | Relative Potency | Reference |

| This compound | 3-Chloro | Baseline | nih.gov |

| 5-(3,4-Dichlorophenyl)thiazol-2-amine | 3,4-Dichloro | Increased | nih.gov |

| 5-(2,4-Dichlorophenyl)thiazol-2-amine | 2,4-Dichloro | Decreased | nih.gov |

| 5-(3-Methylphenyl)thiazol-2-amine | 3-Methyl | Decreased | nih.gov |

| 5-(3-Fluorophenyl)thiazol-2-amine | 3-Fluoro | Variable | nih.gov |

Note: This table is illustrative and compiles trends observed across various 5-phenylthiazol-2-amine derivative studies. The relative potency is a generalization based on the cited literature.

Role of Thiazole Core Modifications on Efficacy and Selectivity

Modifications to the central thiazole ring, although less frequently explored than aromatic or amine substitutions, can also significantly influence the efficacy and selectivity of these compounds. The thiazole ring itself is considered a crucial pharmacophore, and its structural integrity is often maintained. bioorganica.com.ua

One area of modification involves the introduction of substituents at the C4 position of the thiazole ring. For instance, the presence of a methyl group at the C4-position has been shown in some studies to decrease potency. nih.gov In other contexts, fusing the thiazole ring with other heterocyclic systems, such as a pyridine (B92270) ring to form a thiazolo[4,5-b]pyridine (B1357651) system, has been a strategy to generate novel compounds with antimicrobial and cytotoxic effects.

Another approach involves the isosteric replacement of the thiazole ring with other five-membered heterocycles. For example, replacing the thiazole with a furan (B31954) ring has been reported to result in a loss of anticancer activity. nih.gov This highlights the specific role of the sulfur and nitrogen atoms of the thiazole ring in interacting with biological targets.

Table 2: Impact of Thiazole Core Modifications on Biological Activity (Illustrative)

| Modification | Effect on Potency | Reference |

| Introduction of a C4-methyl group | Decreased | nih.gov |

| Fusion with a pyridine ring | Potentially altered activity profile | |

| Replacement of thiazole with furan | Decreased | nih.gov |

Note: This table is illustrative and based on findings from related thiazole derivative studies.

Influence of Amine Group Substituents on Activity Profile

The 2-amino group of the thiazole core is a highly versatile point for modification and has been extensively derivatized to explore its impact on the activity profile. Acylation of the 2-amino group is a common strategy. The length and nature of the acyl chain can have a significant effect on potency. For example, introducing a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety. nih.gov

Furthermore, the introduction of various substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in the antitubercular activity of a related 2-aminothiazole series. bioorganica.com.ua This demonstrates the high degree of flexibility at this position for optimizing biological activity. The introduction of bulkier substituents, such as arylacetamido groups, has also been explored, with the substitution pattern on the appended aryl ring further modulating activity. nih.gov

The incorporation of a piperazine (B1678402) moiety at the 2-amino position has been shown to remarkably increase antitumor activity in some series. nih.gov The nature of the substituent on the distal nitrogen of the piperazine ring can further fine-tune the activity.

Table 3: Influence of Amine Group Substitutions on Anticancer Activity (Illustrative)

| Substitution at 2-Amino Group | Effect on Potency | Reference |

| Acetylation (2-acetamido) | Moderate activity | nih.gov |

| Propanoylation (3-propanamido) | Increased activity | nih.gov |

| Substituted benzoylation | Significant increase (in some series) | bioorganica.com.ua |

| Introduction of a piperazine moiety | Significant increase | nih.gov |

Note: This table is illustrative and compiles trends observed across various 2-aminothiazole derivative studies.

Pharmacophore Identification for Enhanced Therapeutic Activity

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives with anticancer properties, a general pharmacophore model can be proposed based on the observed SAR.

The key features of such a pharmacophore would likely include:

A hydrophobic region: Corresponding to the 3-chlorophenyl ring. The chloro-substituent contributes to both the hydrophobic and electronic character of this region.

A hydrogen bond donor/acceptor region: The thiazole ring, with its nitrogen and sulfur atoms, can participate in hydrogen bonding interactions with the target protein. The 2-amino group is also a critical hydrogen bond donor.

An additional hydrogen bond acceptor/donor or hydrophobic region: This corresponds to the substituent on the 2-amino group. The nature of this group (e.g., an amide carbonyl or another aromatic ring) will determine the type of interaction.

Molecular docking studies on related 2-aminothiazole derivatives have suggested that the N-H of an acetamide (B32628) linker and the thiazole ring itself can form crucial hydrogen bonds with amino acid residues in the active site of target enzymes like VEGFR-2. nih.gov The phenyl ring often occupies a lipophilic pocket.

Strategies for Lead Optimization and Compound Derivatization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound like this compound. Several strategies can be employed for its derivatization.

One primary strategy is substituent modification based on the SAR data discussed above. This involves synthesizing and testing a library of analogs with different substituents on the phenyl ring and the 2-amino group to identify the optimal combination for the desired biological activity. For example, exploring a wider range of halogen substitutions (F, Br, I) at different positions on the phenyl ring could yield more potent compounds. Similarly, a diverse set of acyl groups and other heterocyclic moieties can be introduced at the 2-amino position.

Scaffold hopping is another valuable strategy, where the thiazole core is replaced by other heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability. However, as noted earlier, this must be done with caution as the thiazole ring itself is often a key pharmacophoric element.

Structure-based drug design can be employed if the three-dimensional structure of the biological target is known. This allows for the rational design of derivatives that can fit optimally into the active site and form favorable interactions, leading to higher potency and selectivity.

Finally, fragment-based drug discovery approaches could also be utilized. This involves identifying small molecular fragments that bind to the target and then growing or linking them to construct a more potent lead compound based on the this compound scaffold.

Through a systematic application of these strategies, guided by a thorough understanding of the SAR, the therapeutic potential of this compound derivatives can be further unlocked, paving the way for the development of novel and effective medicines.

Lack of Specific Research Data for Computational Analysis of this compound

Following a comprehensive search for scholarly articles and data, it has been determined that there is a notable absence of specific published research on the computational and in silico modeling of the chemical compound This compound . While computational studies are prevalent for analogous structures, such as positional isomers and related heterocyclic systems, specific data for this compound pertaining to the requested analyses is not available in the public domain.

Computational chemistry and in silico modeling are powerful tools in chemical research, providing deep insights into molecular properties and interactions. These methods include molecular docking simulations to understand how a molecule might bind to a biological target and quantum chemical calculations to describe its electronic structure and reactivity.

Typically, research in this area would involve:

Molecular Docking Simulations: Predicting how this compound fits into the active site of a protein, identifying key amino acid residues it interacts with, and estimating the strength of this binding.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the compound's geometry and electronic properties. This includes Frontier Molecular Orbital (FMO) analysis to assess chemical reactivity and Molecular Electrostatic Potential (MEP) mapping to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.

Studies on similar molecules, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized these techniques to explore their structural and electronic properties. researchgate.netnih.gov For instance, DFT calculations were used to determine bond lengths and angles, while FMO and MEP analyses provided insights into the molecule's reactivity and potential interaction sites. researchgate.netnih.gov However, due to the precise structural differences, these findings cannot be directly extrapolated to this compound. The position of the chloro substituent (meta vs. para) and the nature of the heterocyclic ring (thiazole vs. thiadiazole) would significantly alter the electronic distribution and steric profile, leading to different computational results.

Without dedicated studies on this compound, a detailed and scientifically accurate article on its specific computational chemistry, as per the requested outline, cannot be generated.

Computational Chemistry and in Silico Modeling in the Research of 5 3 Chlorophenyl Thiazol 2 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR modeling stands as a cornerstone in modern drug discovery, enabling the prediction of a compound's biological activity based on its physicochemical properties, which are quantified by molecular descriptors. This approach is particularly valuable in the early stages of drug development for screening large libraries of compounds and prioritizing those with the highest potential for success.

Descriptor Selection and Statistical Model Development

The development of a robust QSAR model commences with the crucial step of descriptor selection. For a series of thiazole (B1198619) derivatives, including analogues of 5-(3-Chlorophenyl)thiazol-2-amine, a multitude of descriptors are calculated to capture the structural nuances that may influence their biological activity. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the distribution of electrons within the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity, which are crucial for a drug's pharmacokinetic profile.

Once a comprehensive set of descriptors is generated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques. For instance, in studies of related antitubercular thiazolidinone derivatives, a large number of descriptors were initially calculated, from which a select few with the most significant correlation to activity were chosen to construct the final model. nih.govnih.gov

A typical QSAR study involves splitting the dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. For example, a study on thiazolidine-4-one derivatives used a training set of 43 compounds and a test set of 10 compounds to develop a predictive model for antitubercular activity. nih.gov

Table 1: Representative Descriptors in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Example Descriptors | Significance in Biological Activity |

| Topological | Kier & Hall indices, Balaban index | Reflect molecular size, shape, and branching, which can influence receptor binding. |

| Electronic | Dipole moment, HOMO/LUMO energies | Indicate the molecule's reactivity and ability to participate in electrostatic interactions. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Govern absorption, distribution, metabolism, and excretion (ADME) properties. |

This table is a generalized representation based on QSAR studies of various thiazole derivatives.

Predictive Capacity and External Validation of QSAR Models

The reliability of a QSAR model is paramount. Its predictive capacity is assessed through rigorous internal and external validation procedures. Key statistical parameters used for validation include:

Coefficient of determination (R²): This measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Values closer to 1 indicate a better fit.

Cross-validated R² (Q²): This is a measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

Predictive R² (R²pred): This is calculated for the external test set and provides the most stringent test of a model's predictive power.

In a QSAR study of thiazolidine-4-ones, a model with an R² of 0.9092 and a Q² of 0.8950 was developed, indicating a high degree of confidence in its predictive ability. nih.gov The ultimate goal of a validated QSAR model is to accurately predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While QSAR provides valuable predictions of a compound's activity, molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target at an atomic level. This technique is crucial for understanding the stability of the ligand-receptor complex, a key determinant of a drug's efficacy.

Conformational Analysis of Ligand-Binding Pocket Interactions

MD simulations can reveal the specific interactions that stabilize the binding of this compound within the active site of its target protein. Potential targets for antitubercular thiazoles include enzymes like enoyl-acyl carrier protein reductase (InhA) and β-ketoacyl ACP synthase I (KasA). nih.govnih.gov

Through simulation, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the binding pocket. For instance, studies on other thiazole derivatives have shown that interactions with specific residues are critical for their inhibitory activity. The analysis of these interactions provides a structural basis for the observed biological activity and can guide the design of modifications to the ligand to enhance its binding affinity.

Assessment of Binding Stability Over Time

A crucial aspect of MD simulations is the ability to assess the stability of the ligand-receptor complex over a period of simulated time, typically in the nanosecond range. Key parameters analyzed to determine stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site residues upon ligand binding can suggest a more stable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is a strong indicator of a stable complex.

Conclusion and Future Research Directions

Summary of Key Research Findings and Therapeutic Potential of 5-(3-Chlorophenyl)thiazol-2-amine Derivatives

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. wisdomlib.orgresearchgate.net The core thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural feature in numerous clinically significant drugs. bohrium.comnih.gov Research has shown that modifications to the this compound structure can lead to compounds with potent and selective biological effects. nih.govmdpi.com

A significant body of research has focused on the anticancer properties of these derivatives. nih.gov Studies have revealed that certain analogues exhibit significant cytotoxicity against various human cancer cell lines. wisdomlib.orgmdpi.com For instance, the introduction of specific substituents on the phenyl ring or the thiazole core can enhance anticancer activity. mdpi.comnih.gov Some derivatives have shown promising results as inhibitors of key biological targets in cancer progression, such as protein kinases and tubulin polymerization. nih.govnih.govnih.gov The presence of a chlorophenyl group, in particular, has been associated with increased potency in several studies. mdpi.com

Beyond oncology, these derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. wisdomlib.orgresearchgate.netresearchgate.net The thiazole nucleus is a component of some antibiotics, and its derivatives have shown activity against a range of bacteria and fungi. nih.govresearchgate.net The structural versatility of the this compound backbone allows for the design of compounds that can target specific enzymes or receptors involved in inflammation and oxidative stress. researchgate.netnih.gov

Challenges and Opportunities in the Development of Thiazole-Based Therapeutics

Despite the promising therapeutic potential, the development of thiazole-based drugs is not without its challenges. A primary hurdle is the potential for off-target effects and toxicity. bohrium.com The same chemical reactivity that makes thiazoles versatile for therapeutic design can also lead to interactions with unintended biological molecules. mdpi.com Therefore, a thorough understanding of the structure-activity relationship (SAR) and structure-toxicity relationship is crucial for designing safer drug candidates. researchgate.net

Another challenge lies in the synthesis of complex thiazole derivatives. acs.org While various synthetic methods exist, achieving high yields and stereoselectivity for certain analogues can be difficult and costly, impacting the feasibility of large-scale production. acs.orgnih.gov Furthermore, issues related to drug resistance, particularly in the context of antimicrobial and anticancer agents, necessitate the continuous development of novel thiazole-based compounds with different mechanisms of action. bohrium.comrsc.org

However, these challenges also present significant opportunities. Advances in synthetic chemistry, including the use of novel catalysts and multi-component reactions, are streamlining the production of diverse thiazole libraries for high-throughput screening. researchgate.netacs.org The growing understanding of disease biology at the molecular level allows for more rational drug design, enabling the creation of highly selective and potent thiazole-based inhibitors for specific targets. nih.govnih.gov The ability to hybridize the thiazole ring with other pharmacologically active moieties offers a promising strategy to develop multifunctional drugs with improved efficacy and a reduced likelihood of resistance. bohrium.comresearchgate.net

Prospective Research Avenues for Advanced Investigation of this compound and its Analogues

The future of research on this compound and its analogues is bright, with several exciting avenues for exploration. A key area of focus will be the continued exploration of their anticancer potential. This includes the design and synthesis of novel derivatives with enhanced potency and selectivity against specific cancer cell lines, particularly those that have developed resistance to existing therapies. nih.govnih.gov Investigating their mechanism of action at a deeper level, including their effects on cell signaling pathways and the tumor microenvironment, will be critical. nih.gov

Further investigation into the antimicrobial properties of these compounds is also warranted. rsc.orgrsc.org With the rising threat of antibiotic resistance, the development of new classes of antimicrobial agents is a global health priority. nih.gov Research could focus on optimizing the structure of this compound derivatives to enhance their activity against multidrug-resistant bacteria and fungi. nih.gov

The exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, represents another promising frontier. The thiazole scaffold has been found in drugs used to treat conditions like Parkinson's disease, highlighting its potential to interact with targets in the central nervous system. nih.gov Additionally, some thiazole derivatives have shown antidiabetic effects, suggesting a role in managing metabolic diseases. wisdomlib.org

Finally, the application of computational methods, such as molecular docking and dynamics simulations, will play an increasingly important role in guiding the rational design of new and more effective this compound analogues. nih.govresearchgate.net These in silico approaches can help predict the binding affinity of compounds to their targets and provide insights into their pharmacokinetic properties, accelerating the drug discovery and development process.

Q & A

Q. Basic Characterization

- IR Spectroscopy : Primary amine peaks at 3400–3250 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) confirm successful cyclization .

- ¹H NMR : Singlets for NH₂ (δ7.65) and aromatic protons (δ7.3–8.1) verify the thiazole and chlorophenyl moieties .

- ESI-MS : [M+H]+ peaks (e.g., m/z 196.02) validate molecular weight .

Advanced Tip : Use 2D NMR (e.g., HSQC) to assign coupling in crowded aromatic regions .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced Experimental Design

- Antimicrobial Assays : Follow CLSI guidelines using microdilution methods. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition Studies : Probe interactions with target enzymes (e.g., kinases) via fluorescence quenching or molecular docking .

Q. Advanced Purification

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DMSO/water) for crystal lattice formation .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for >98% purity .

How do electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity?

Advanced Mechanistic Insight

The electron-withdrawing Cl group:

- Enhances electrophilicity at the thiazole C2 position, facilitating nucleophilic substitutions (e.g., with amines or thiols).

- Stabilizes intermediates in cyclization reactions via resonance, as shown by DFT studies on charge distribution .

Experimental evidence: Substituent Hammett constants (σₚ ≈ 0.37 for Cl) correlate with reaction rates in SNAr mechanisms .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Stability Studies

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs. Monitor degradation via HPLC .

- Light/Heat Stability : Expose to UV (254 nm) or 60°C for 48 hrs. Assess decomposition products using LC-MS .

Key Finding : The compound is stable at pH 7.4 but hydrolyzes in acidic conditions (pH <3) due to thiazole ring protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |